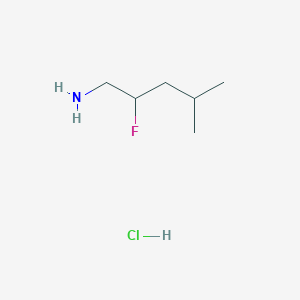
3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid
Descripción general
Descripción
3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid is a brominated heterocyclic compound belonging to the naphthyridine family. This compound features a bromine atom attached to the third position of the naphthyridine ring, which is a fused pyridine and pyrimidine ring system. The presence of the carboxylic acid group at the second position makes it a versatile intermediate in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1,8-naphthyridine derivatives as the starting materials.
Halogenation: Bromination of the naphthyridine core is achieved using bromine (Br2) in the presence of a suitable catalyst, such as ferric chloride (FeCl3), under controlled conditions.
Reduction: The tetrahydro derivative is obtained by reducing the double bonds in the naphthyridine ring using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide (CO2) under high pressure and temperature in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods: Industrial-scale production involves optimizing these reactions for large-scale synthesis, ensuring high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the carboxylic acid group to its corresponding derivatives, such as esters or amides.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to alcohols or amines.
Substitution: Bromine in the compound can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Reduction: Common reagents include lithium aluminium hydride (LiAlH4) or borane (BH3).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are used, often in polar aprotic solvents.
Major Products Formed:
Esters and Amides: From oxidation reactions.
Alcohols and Amines: From reduction reactions.
Hydroxylated or Aminated Compounds: From substitution reactions.
Aplicaciones Científicas De Investigación
3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid finds applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It is a precursor in the development of new drugs, particularly those targeting neurological disorders and cancer.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors, modulating their activity.
Pathways Involved: The exact pathways depend on the biological context, but common targets include neurotransmitter receptors and enzymes involved in cellular signaling.
Comparación Con Compuestos Similares
3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride
3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
Uniqueness: 3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which provides additional reactivity compared to its analogs.
This compound's versatility and reactivity make it a valuable tool in scientific research and industrial applications. Its ability to undergo various chemical transformations and its role in drug development highlight its importance in the field of chemistry and beyond.
Propiedades
IUPAC Name |
3-bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c10-6-4-5-2-1-3-11-8(5)12-7(6)9(13)14/h4H,1-3H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZKZRBYEJCGRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2NC1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












amine hydrochloride](/img/structure/B1484494.png)


amine hydrochloride](/img/structure/B1484497.png)
